molecular formula C9H12N2O2 B3248104 N,N,2-trimethyl-3-nitroaniline CAS No. 183555-60-4

N,N,2-trimethyl-3-nitroaniline

Cat. No. B3248104
CAS RN: 183555-60-4
M. Wt: 180.2 g/mol
InChI Key: KPUSVKGMJNXHTC-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-3-nitroaniline is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of nitro compounds , which are essential nitrogen derivatives. The nitro group (−NO2) in this compound exhibits resonance structures, resulting in its characteristic polar character and moderate dipole moments .


Synthesis Analysis


Molecular Structure Analysis

  • SMILES : CN©c1cccc(c1C)N+[O-]

Chemical Reactions Analysis

  • Nitro Reduction : Reduction of the nitro group can yield the corresponding amine. This process is essential for converting toxic nitro compounds into less harmful or useful counterparts .
  • Charge-Transfer Complex Formation : Aromatic polynitro compounds, including N,N,2-trimethyl-3-nitroaniline, can form charge-transfer complexes with other aromatic hydrocarbons. These complexes have applications in herbicides and other fields .

Physical and Chemical Properties

  • Boiling Point : Nitro compounds generally have lower volatility than ketones of similar molecular weight. For example, nitromethane (MW 61) has a boiling point of 101°C, while 2-propanone (MW 58) boils at 56°C .
  • Water Solubility : Nitromethane is less soluble in water (saturated solution < 10% by weight) compared to 2-propanone, which is completely miscible with water .

properties

IUPAC Name

N,N,2-trimethyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-8(10(2)3)5-4-6-9(7)11(12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSVKGMJNXHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-3-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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